molecular formula C5H11NO3S B1607740 4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide CAS No. 66419-61-2

4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide

Cat. No. B1607740
CAS RN: 66419-61-2
M. Wt: 165.21 g/mol
InChI Key: AZDGOTPNJUNJNK-UHFFFAOYSA-N
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Description

4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide is a chemical compound with the CAS Number: 66419-61-2. It has a molecular weight of 165.21 and its IUPAC Name is 4-(methylamino)tetrahydro-3-thiophenol 1,1-dioxide .


Molecular Structure Analysis

The molecular structure of 4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide is represented by the linear formula: C5 H11 N O3 S . The InChI Code for this compound is 1S/C5H11NO3S/c1-6-4-2-10(8,9)3-5(4)7/h4-7H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for 4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide . The MSDS contains important information about the identification, use, hazards, precautions, and first aid measures for this compound.

properties

IUPAC Name

4-(methylamino)-1,1-dioxothiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c1-6-4-2-10(8,9)3-5(4)7/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDGOTPNJUNJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CS(=O)(=O)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378203
Record name 4-(methylamino)tetrahydrothiophene-3-ol 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide

CAS RN

66419-61-2
Record name 4-(methylamino)tetrahydrothiophene-3-ol 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide
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4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide
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4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide
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4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide
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4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide
Reactant of Route 6
4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide

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